molecular formula C25H19FN2O6 B12624258 C25H19FN2O6

C25H19FN2O6

Cat. No.: B12624258
M. Wt: 462.4 g/mol
InChI Key: LJPHILJUFXPTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C25H19FN2O6 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and multiple oxygen and nitrogen atoms. Its intricate arrangement of atoms allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H19FN2O6 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorine atom.

    Coupling with Phenyl Group: The fluorophenyl intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of Nitrogen and Oxygen Atoms:

Industrial Production Methods

Industrial production of This compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Key factors in industrial production include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

C25H19FN2O6: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted products with different functional groups replacing the original ones.

Scientific Research Applications

C25H19FN2O6: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of C25H19FN2O6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. Key aspects of its mechanism include:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It can interact with cell surface receptors, triggering intracellular signaling pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors.

Comparison with Similar Compounds

C25H19FN2O6: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    C24H18FN2O6: A closely related compound with one fewer carbon atom.

    C25H19ClN2O6: A compound with a chlorine atom instead of a fluorine atom.

    C25H19FN2O5: A compound with one fewer oxygen atom.

The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its fluorophenyl group, in particular, contributes to its reactivity and potential therapeutic effects.

Properties

Molecular Formula

C25H19FN2O6

Molecular Weight

462.4 g/mol

IUPAC Name

2-[2-[5-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenoxy]acetic acid

InChI

InChI=1S/C25H19FN2O6/c26-15-10-12-16(13-11-15)27-24(31)21-22(18-8-4-5-9-19(18)33-14-20(29)30)28(34-23(21)25(27)32)17-6-2-1-3-7-17/h1-13,21-23H,14H2,(H,29,30)

InChI Key

LJPHILJUFXPTNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=CC=C5OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.